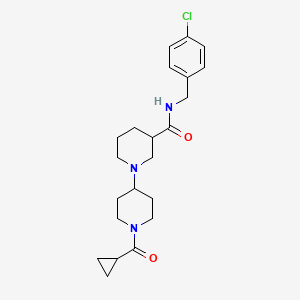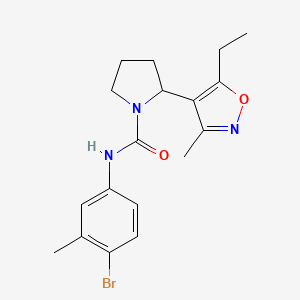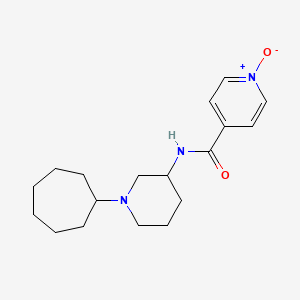
N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent.
Mecanismo De Acción
N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide acts as a selective κ-opioid receptor agonist or antagonist depending on the concentration and the experimental conditions. The κ-opioid receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a role in pain perception, addiction, and mood regulation. Activation of the κ-opioid receptor by N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide leads to the inhibition of adenylate cyclase and the reduction of cAMP levels, which results in the modulation of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been shown to produce a range of biochemical and physiological effects depending on the experimental conditions and the concentration used. Some of the effects reported in the literature include:
1. Analgesia: N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been found to produce analgesia in animal models of pain. This effect is mediated by the activation of the κ-opioid receptor and the subsequent modulation of neuronal excitability and neurotransmitter release.
2. Anti-addictive: N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction. This effect is mediated by the antagonism of the κ-opioid receptor and the subsequent reduction of the rewarding effects of drugs of abuse.
3. Neuroprotection: N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been found to have neuroprotective properties in animal models of neurodegenerative diseases. This effect is mediated by the reduction of neuronal cell death and the improvement of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selectivity: N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide is a selective κ-opioid receptor agonist or antagonist depending on the concentration used. This selectivity allows for the investigation of the specific role of the κ-opioid receptor in various disease conditions.
2. Potency: N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been found to be highly potent in animal models of pain and addiction. This potency allows for the investigation of the therapeutic potential of this compound at lower doses.
Some of the limitations of N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide include:
1. Solubility: N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide is poorly soluble in water, which can make it difficult to administer in some experimental conditions.
2. Toxicity: N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been found to be toxic at high doses in animal models. This toxicity can limit the use of this compound in some experimental conditions.
Direcciones Futuras
N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has several potential future directions for research. Some of these directions include:
1. Development of Analgesic Agents: N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been found to have analgesic properties in animal models of pain. Further research is needed to investigate the potential of this compound as a therapeutic agent for the treatment of chronic pain.
2. Addiction Treatment: N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been investigated for its potential in treating addiction to drugs such as cocaine and alcohol. Further research is needed to investigate the efficacy and safety of this compound in human clinical trials.
3. Neuroprotection: N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been studied for its neuroprotective properties in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to investigate the potential of this compound as a therapeutic agent for the treatment of these diseases.
In conclusion, N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has potential as a therapeutic agent in various disease conditions, including pain management, addiction treatment, and neuroprotection. Further research is needed to investigate the potential of this compound as a therapeutic agent in human clinical trials.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with 4-chlorobenzyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with cyclopropylcarbonyl chloride to obtain the final product. The synthesis of this compound has been reported in several research articles and is considered to be a straightforward procedure.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential as a therapeutic agent in various disease conditions. Some of the research areas where this compound has been investigated include:
1. Pain Management: N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been shown to have analgesic properties in animal models of pain. It acts as a selective κ-opioid receptor agonist and has been found to be effective in reducing pain without producing the adverse effects associated with traditional opioids.
2. Addiction Treatment: N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been investigated for its potential in treating addiction to drugs such as cocaine and alcohol. It acts as a κ-opioid receptor antagonist and has been found to reduce drug-seeking behavior in animal models.
3. Neuroprotection: N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been studied for its neuroprotective properties in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to reduce neuronal cell death and improve cognitive function in these models.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[1-(cyclopropanecarbonyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN3O2/c23-19-7-3-16(4-8-19)14-24-21(27)18-2-1-11-26(15-18)20-9-12-25(13-10-20)22(28)17-5-6-17/h3-4,7-8,17-18,20H,1-2,5-6,9-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLMVUJOBDFMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3CC3)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxypropyl)-6-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6134566.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[(2-methyl-2-propen-1-yl)amino]methyl}-2-piperidinone](/img/structure/B6134567.png)
![1-(2-methylphenyl)-4-(1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3-piperidinyl)piperazine](/img/structure/B6134570.png)
![2,2-dimethyl-N-(3-{[3-(6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]methyl}pyridin-2-yl)propanamide](/img/structure/B6134573.png)
![3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B6134591.png)
![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6134597.png)
![4-[(4-bromo-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B6134602.png)
![2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6134630.png)
![N-(3-methoxyphenyl)-3-{1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6134631.png)
![4,6-bis[(4-methylphenyl)sulfonyl]hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B6134633.png)
![3-(1-hydroxy-1-methylethyl)-N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6134634.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B6134638.png)
